
Imlunestrant: A Comprehensive Technical Guide
to a Novel Selective Estrogen Receptor

Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Imlunestrant

Cat. No.: B12423040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Imlunestrant (LY3484356) is a next-generation, orally bioavailable selective estrogen receptor

degrader (SERD) that has demonstrated significant potential in the treatment of estrogen

receptor-positive (ER+) breast cancer.[1][2] As a pure antagonist of the estrogen receptor,

imlunestrant not only blocks the receptor's activity but also induces its degradation, offering a

dual mechanism to inhibit estrogen-driven cancer cell growth.[1][3] This technical guide

provides a detailed overview of the chemical structure, physicochemical and pharmacological

properties, mechanism of action, and key experimental data related to imlunestrant.

Chemical Structure and Properties
Imlunestrant is a complex heterocyclic molecule with the IUPAC name (5R)-5-[4-[2-[3-

(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol.

Its chemical and physicochemical properties are summarized in the tables below.
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Identifier Value

IUPAC Name

(5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-

yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-

chromeno[4,3-c]quinolin-2-ol

Synonyms LY3484356

CAS Number 2408840-26-4

Molecular Formula C₂₉H₂₄F₄N₂O₃

Molecular Weight 524.51 g/mol

SMILES

C1C(CN1CCOC2=CC=C(C=C2)

[C@@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O

3)C=C(C=C6)C(F)(F)F)O)CF

Physicochemical Property Value

LogP 6

Absolute Bioavailability ~10.9%

Water Solubility Data not readily available

pKa Data not readily available

Pharmacological Properties
Imlunestrant is a potent and selective antagonist of the estrogen receptor alpha (ERα),

including both wild-type and mutant forms. Its primary mechanism of action involves binding to

ERα, inducing a conformational change that leads to the degradation of the receptor via the

proteasome pathway. This degradation effectively abrogates ER-mediated signaling.
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Pharmacological Parameter Value Assay/Method

ERα (Wild-Type) Binding

Affinity (Ki)
0.64 nmol/L[4]

Competitive radioligand

binding assay[4]

ERα (Y537S Mutant) Binding

Affinity (Ki)
2.80 nmol/L[4]

Competitive radioligand

binding assay[4]

ERβ (Wild-Type) Binding

Affinity (Ki)
0.11 nmol/L[4]

Competitive radioligand

binding assay[4]

ERα Degradation IC50 (MCF-7

cells)
3.0 nM[1]

Western Blot/High-content

imaging[1][4]

ERα Degradation IC50 (Y537S

mutant cells)
9.6 nM[1]

Western Blot/High-content

imaging[1][4]

In Vitro Anti-proliferative Activity
Imlunestrant has demonstrated potent anti-proliferative activity in a panel of ER+ breast

cancer cell lines, while being inactive in ER- lines, highlighting its selectivity.

Cell Line ER Status Imlunestrant IC50 (nM)

MCF-7 ER+ <100[2]

T47D ER+ <100[2]

MDA-MB-231 ER- >1000[5][6]

SK-BR-3 ER- >1000[5][7]

Pharmacokinetics
Pharmacokinetic studies in humans have characterized the absorption, distribution,

metabolism, and excretion of imlunestrant.
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Pharmacokinetic Parameter Value (at 400 mg oral dose)

Tmax (Time to Maximum Concentration) ~4 hours[8]

Cmax (Maximum Concentration)
~60 ng/mL (for 200 mg dose) to ~250 ng/mL (for

1200 mg dose)[1]

t1/2 (Half-life) 25-30 hours[1][8]

Metabolism Primarily hepatic[9][10]

Excretion Predominantly in feces (~97.3%)[9]

Mechanism of Action and Signaling Pathways
Imlunestrant exerts its anti-cancer effects by disrupting the estrogen receptor signaling

pathway. In ER+ breast cancer, estradiol binds to ERα, leading to its dimerization, nuclear

translocation, and binding to estrogen response elements (EREs) on DNA, which in turn

promotes the transcription of genes involved in cell proliferation and survival. Imlunestrant
binds to ERα, preventing estradiol binding and inducing a conformational change that marks

the receptor for proteasomal degradation. This leads to a reduction in ERα levels and a

subsequent blockade of downstream signaling.
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Prepare serial dilutions
of Imlunestrant

Add Imlunestrant dilutions
and controls

Add ERα protein to
96-well plate

Add [3H]-Estradiol
(radioligand)

Incubate at room
temperature for 4 hours

Add dextran-charcoal
to separate bound ligand

Incubate and centrifuge

Measure radioactivity
of supernatant

Calculate Ki value

 

Seed and treat cells
with Imlunestrant

Lyse cells and
quantify protein

Separate proteins
by SDS-PAGE

Transfer proteins
to a membrane

Block membrane and
incubate with primary antibody

Incubate with secondary
antibody

Detect protein bands
and quantify degradation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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